Fmoc-Leu-Bt Fmoc-Leu-Bt
Brand Name: Vulcanchem
CAS No.: 1072840-99-3
VCID: VC2294559
InChI: InChI=1S/C27H26N4O3/c1-17(2)15-24(26(32)31-25-14-8-7-13-23(25)29-30-31)28-27(33)34-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-14,17,22,24H,15-16H2,1-2H3,(H,28,33)/t24-/m0/s1
SMILES: CC(C)CC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C27H26N4O3
Molecular Weight: 454.5 g/mol

Fmoc-Leu-Bt

CAS No.: 1072840-99-3

Cat. No.: VC2294559

Molecular Formula: C27H26N4O3

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Leu-Bt - 1072840-99-3

Specification

CAS No. 1072840-99-3
Molecular Formula C27H26N4O3
Molecular Weight 454.5 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate
Standard InChI InChI=1S/C27H26N4O3/c1-17(2)15-24(26(32)31-25-14-8-7-13-23(25)29-30-31)28-27(33)34-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-14,17,22,24H,15-16H2,1-2H3,(H,28,33)/t24-/m0/s1
Standard InChI Key ZWFTXRDNFPCOSI-DEOSSOPVSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
SMILES CC(C)CC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES CC(C)CC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

Fmoc-Leu-Bt is formally known as (S)-(9H-Fluoren-9-yl)methyl 1-(1H-benzo[d] triazol-1-yl)-4-methyl-1-oxopentan-2-ylcarbamate . This compound incorporates the amino acid L-leucine with specific functional groups that enhance its utility in peptide synthesis. It is also known by the alternative name (S)-N-Fmoc-1-benzotriazolylcarbonyl-3-methylbutylamine .

Structural Components

Fmoc-Leu-Bt consists of three principal components that contribute to its functionality:

  • The L-leucine core structure (4-methyl-1-oxopentan-2-ylcarbamate)

  • The Fmoc (9-fluorenylmethoxycarbonyl) protecting group at the N-terminus

  • The benzotriazole (Bt) activating moiety at the C-terminus

The molecular formula is C₂₇H₂₆N₄O₃ with a molecular weight of 454.52 g/mol . The SMILES notation for this compound is CC(C)CC@HC(=O)n4nnc5ccccc45, which represents its stereochemistry and structural arrangement .

Physical and Chemical Properties

Table 1. Physical and Chemical Properties of Fmoc-Leu-Bt

PropertyValue
Physical FormSolid
Melting Point121-126 °C
Molecular Weight454.52 g/mol
Chemical FormulaC₂₇H₂₆N₄O₃
Purity (Commercial)97%
Storage Requirements2-8°C
Functional GroupFmoc
Reaction SuitabilityFmoc solid-phase peptide synthesis

Mechanism of Action in Peptide Synthesis

Role of Protective and Activating Groups

The Fmoc group in Fmoc-Leu-Bt serves as a temporary protecting group for the amino function during peptide synthesis. This protection is crucial in preventing unwanted side reactions during the sequential addition of amino acids . The Fmoc group ensures selective coupling with the next amino acid, creating a controlled reaction environment .

Simultaneously, the benzotriazole (Bt) group at the C-terminus functions as an activating agent that enhances the reactivity of the carboxyl group, facilitating efficient peptide bond formation . This dual functionality—protection and activation—makes Fmoc-Leu-Bt particularly valuable in solid-phase peptide synthesis.

Advantages in Solid-Phase Peptide Synthesis

The Fmoc/t-Bu strategy employed in Solid-Phase Peptide Synthesis (SPPS) requires mild conditions and an orthogonal protection system. In this system, amino acid side chains are protected by acid-labile groups, while the alpha amine group is protected by the base-labile Fmoc group . This orthogonality allows for selective deprotection of specific functional groups during the synthesis process.

When utilizing Fmoc-Leu-Bt in peptide synthesis, researchers benefit from:

  • Reduced racemization compared to traditional coupling methods

  • Enhanced coupling efficiency due to the pre-activated carboxyl group

  • Compatibility with various resin supports used in SPPS

  • Simplified purification processes due to cleaner reactions

Synthesis and Production Methods

Conventional Synthetic Routes

The synthesis of Fmoc-Leu-Bt typically follows a pathway involving the protection of L-leucine with the Fmoc group followed by activation with benzotriazole. Key reagents in this process include dimethylsulfoxide (DMSO), DCC (N,N'-dicyclohexylcarbodiimide), and N-hydroxysuccinimide . The methodology ensures the stereochemical integrity of the leucine amino acid is maintained throughout the synthesis process.

Recent Advances in Synthesis

Recent developments in synthetic methodologies have improved the efficiency and yield of Fmoc-Leu-Bt production. Studies have shown that using coupling agents like DIC (N,N'-diisopropylcarbodiimide) results in low racemization values, which are particularly important when maintaining the stereochemical purity of amino acids in peptide synthesis . For instance, when coupling with leucine, racemization can be limited to as low as 0.25%, ensuring high stereochemical purity of the final product .

Applications in Research and Development

Peptide Synthesis Applications

Fmoc-Leu-Bt finds its primary application in Fmoc solid-phase peptide synthesis, where it efficiently incorporates the leucine amino acid into peptide chains . This technique is widely used for creating peptides of various lengths and functionalities for research and therapeutic development.

The compound has been utilized in the synthesis of a variety of peptides, including bioactive sequences with potential pharmaceutical applications. For example, researchers have employed similar Fmoc-protected amino acids in the synthesis of peptides like Leu-Arg-Arg-Val-Abu(P)-Leu-Gly-OH and Ile-Val-Pro-Asn-Abu(P)-Val-Glu-Glu-OH , demonstrating the versatility of this chemistry.

Drug Discovery and Development

In pharmaceutical research, Fmoc-Leu-Bt serves as a valuable tool for creating peptide-based drug candidates. The leucine residue is particularly important in many bioactive peptides as it often contributes to the peptide's secondary structure and interaction with biological targets.

Researchers can synthesize specific peptide sequences containing leucine and investigate their interactions with proteins or enzymes, facilitating structure-activity relationship studies crucial for drug development .

Novel Functional Materials

Beyond traditional pharmaceutical applications, Fmoc-modified amino acids and short peptides have emerged as promising building blocks for creating functional materials. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote self-assembly of these building blocks into ordered structures with unique properties .

These self-assembled structures have applications in:

  • Cell cultivation scaffolds

  • Bio-templating materials

  • Optical devices

  • Drug delivery systems

  • Catalytic materials

  • Therapeutic agents

  • Antibiotic development

Comparative Analysis with Similar Compounds

Comparison with Other Fmoc-Amino Acid Derivatives

Fmoc-Leu-Bt belongs to a family of compounds used in peptide synthesis. Recent research has expanded to include novel Fmoc-protected amino acid derivatives, such as Fmoc-protected 1,2,4-triazolyl-α-amino acids, which have shown promising antifungal activities .

Table 2. Comparison of Fmoc-Leu-Bt with Related Compounds

CompoundPrimary ApplicationSpecial FeaturesReference
Fmoc-Leu-BtStandard peptide synthesisLeucine incorporation, low racemization
Fmoc-Protected 1,2,4-Triazolyl-α-amino acidsAntifungal peptidesEnhanced biological activity
Fmoc-Abu(PO3Me2)-OHPhosphopeptide synthesisIncorporation of phosphorylated residues

Antifungal Activity Comparisons

While Fmoc-Leu-Bt itself is primarily a synthetic tool, related compounds such as Fmoc-protected 1,2,4-triazolyl-α-amino acids have been evaluated for antifungal activity against various fungal strains, including Aspergillus versicolor, Aspergillus flavus, Aspergillus candidus, Alternaria alternata, Ulocladium botrytis, and Aureobasidium pullulans . This research demonstrates the potential for creating functional peptides with specific biological activities using Fmoc chemistry.

Current Research Directions

Optimization of Synthetic Pathways

Ongoing research focuses on improving the synthesis of Fmoc-protected amino acids and their derivatives to enhance yield, purity, and sustainability. Studies have investigated various coupling agents and reaction conditions to minimize racemization, which is a critical concern in maintaining the stereochemical integrity of synthesized peptides .

Development of Novel Applications

The unique properties of Fmoc-modified amino acids continue to inspire researchers to explore new applications beyond traditional peptide synthesis. The self-assembly features of these compounds, driven by the hydrophobicity and aromaticity of the Fmoc moiety, offer opportunities for creating nano-structured materials with tailored properties .

Future Perspectives

Emerging Trends in Peptide Chemistry

The field of peptide chemistry continues to evolve, with increasing interest in developing more efficient synthetic methods and exploring the potential of peptide-based materials. Fmoc-Leu-Bt and similar compounds will likely play crucial roles in these advancements, enabling the synthesis of increasingly complex peptides with diverse functions.

Challenges and Opportunities

Despite significant progress, challenges remain in optimizing the synthesis and application of Fmoc-protected amino acids. These include improving the sustainability of synthetic processes, enhancing the stability of peptide products, and expanding the repertoire of biological activities that can be achieved through peptide engineering.

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